

Fevipiprant's Mechanism of Action in Asthma: A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fevipiprant (QAW039) is an orally administered, selective, and competitive antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2).[1][2] In the context of asthma, a chronic inflammatory disease of the airways, the prostaglandin D2 (PGD2)-CRTH2 signaling pathway is a key driver of type 2 (T2)-high inflammation, which is characterized by the presence of eosinophils.[3][4] **Fevipiprant** was developed to interrupt this pathway, thereby reducing eosinophilic airway inflammation and improving clinical outcomes in patients with asthma.

Early phase clinical trials showed promise, with **Fevipiprant** demonstrating a reduction in sputum eosinophils.[5] However, subsequent large-scale Phase III clinical trials (LUSTER-1, LUSTER-2, ZEAL-1, and ZEAL-2) did not meet their primary endpoints for reducing asthma exacerbations or significantly improving lung function (FEV1). Consequently, Novartis announced the cessation of **Fevipiprant** development for asthma in December 2019. This whitepaper provides an in-depth technical guide on the core mechanism of action of **Fevipiprant**, summarizing the quantitative data from key clinical trials, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

The Prostaglandin D2 and CRTH2 Signaling Pathway in Asthma



Prostaglandin D2 (PGD2) is a lipid mediator primarily released by mast cells upon allergen exposure, although other immune cells like Th2 cells and dendritic cells also contribute to its production. PGD2 exerts its biological effects through two main G-protein-coupled receptors: the DP1 receptor and the CRTH2 (DP2) receptor.

The CRTH2 receptor is predominantly expressed on key cells involved in the type 2 immune response, including Th2 cells, type 2 innate lymphoid cells (ILC2s), and eosinophils. The binding of PGD2 to CRTH2 triggers a cascade of pro-inflammatory events, including:

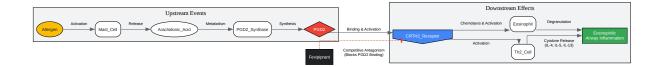
- Chemotaxis and Activation of Inflammatory Cells: PGD2 is a potent chemoattractant for eosinophils, basophils, and Th2 cells, drawing them to the airways.
- Release of Pro-inflammatory Cytokines: Activation of CRTH2 on Th2 cells and ILC2s stimulates the release of key type 2 cytokines such as interleukin-4 (IL-4), IL-5, and IL-13.
- Eosinophil Degranulation: PGD2 promotes the degranulation of eosinophils, releasing cytotoxic proteins that contribute to airway tissue damage and hyperresponsiveness.

Fevipiprant, as a competitive antagonist, binds to the CRTH2 receptor, preventing PGD2 from binding and initiating these downstream inflammatory signals.

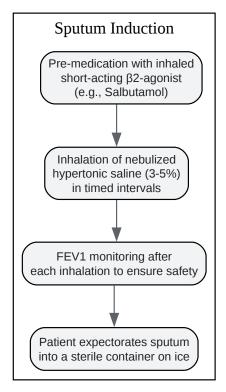
Signaling Pathway and Fevipiprant's Point of Intervention

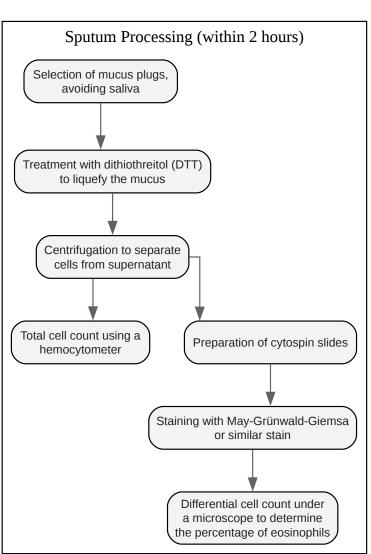
The following diagram illustrates the PGD2/CRTH2 signaling pathway and the mechanism of action of **Fevipiprant**.











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